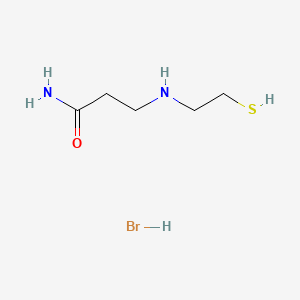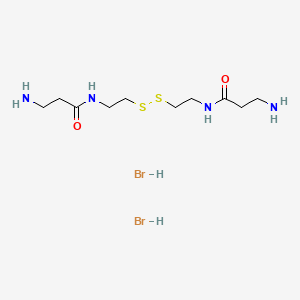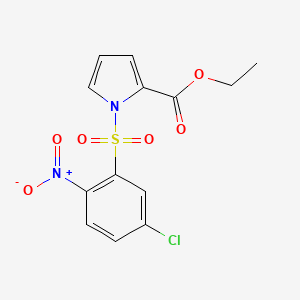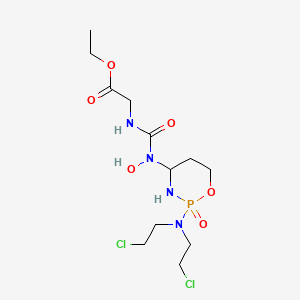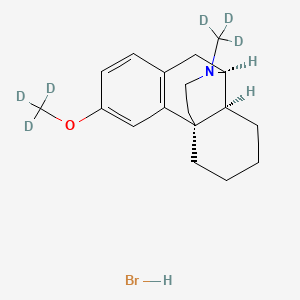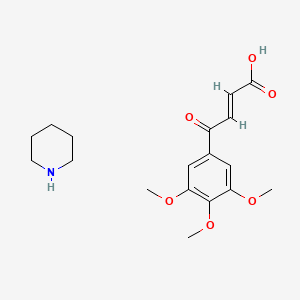
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trimethoxyphenyl group, a butenoic acid moiety, and a piperidine salt, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to form the corresponding cinnamic acid derivative. This intermediate is then reacted with piperidine to form the final piperidine salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid: Lacks the piperidine salt component.
4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid methyl ester: Contains a methyl ester group instead of the piperidine salt.
Uniqueness
The presence of the piperidine salt in (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84386-16-3 |
|---|---|
Molecular Formula |
C18H25NO6 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid;piperidine |
InChI |
InChI=1S/C13H14O6.C5H11N/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;1-2-4-6-5-3-1/h4-7H,1-3H3,(H,15,16);6H,1-5H2/b5-4+; |
InChI Key |
JIHABHFBRPNBFG-FXRZFVDSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O.C1CCNCC1 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O.C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



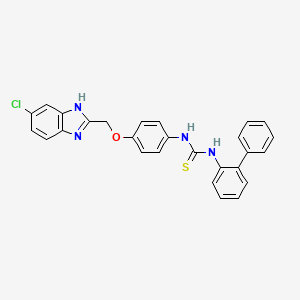
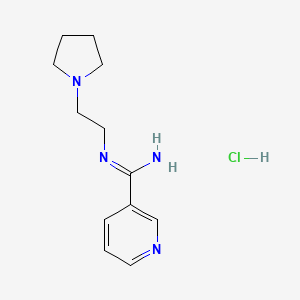
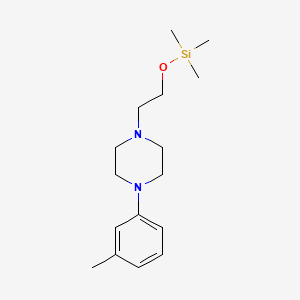
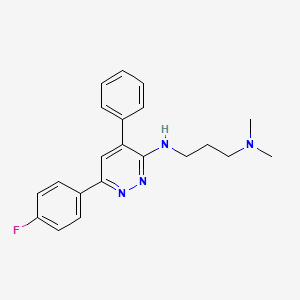
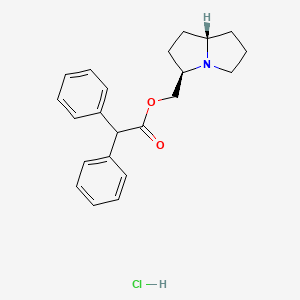
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
